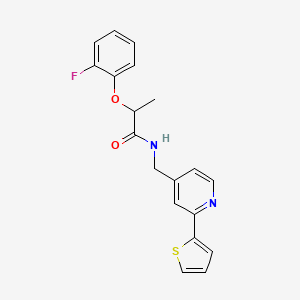

2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide

Description

2-(2-Fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is a synthetic amide derivative characterized by a fluorinated aromatic ether (2-fluorophenoxy) and a pyridinylmethyl-thiophene moiety. The compound’s structure combines a propanamide backbone with a 2-fluorophenoxy group at the α-position and a pyridine ring substituted with a thiophene at the 2-position.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S/c1-13(24-17-6-3-2-5-15(17)20)19(23)22-12-14-8-9-21-16(11-14)18-7-4-10-25-18/h2-11,13H,12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGQZRFDERYQBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC(=NC=C1)C2=CC=CS2)OC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide (CAS No. 1903919-57-2) is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₁₉H₁₇FN₂O₂S

- Molecular Weight : 356.4 g/mol

- Structure : The compound features a fluorophenoxy group and a thiophenyl-substituted pyridine moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit interactions with key biological pathways, particularly those involving G-protein coupled receptors (GPCRs) and enzyme inhibition.

- Inhibition of Fatty Acid Amide Hydrolase (FAAH) :

- Interaction with COX Enzymes :

Biological Activity Data

The biological activity of this compound has been evaluated in various settings:

Case Studies

- Pain Relief Studies :

- Inflammation Models :

- Cancer Research :

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide exhibit significant antimicrobial properties. The fluorinated phenoxy group enhances lipophilicity, potentially improving membrane penetration and efficacy against various pathogens.

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity. Research on related compounds has shown that modifications in the thiophene and pyridine groups can lead to enhanced cytotoxic effects against cancer cell lines. For instance, derivatives have demonstrated inhibitory effects on tumor growth, with IC50 values indicating significant potency.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the efficacy of this compound. The following factors have been identified as influential:

- Fluorination : The presence of fluorine atoms can enhance biological activity by increasing metabolic stability.

- Pyridine and Thiophene Substituents : Variations in these groups can affect receptor binding affinity and selectivity.

- Propanamide Linkage : This functional group may play a role in modulating the compound's interaction with biological targets.

Case Study 1: Antimicrobial Evaluation

In a comparative study, derivatives of similar structures were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the phenoxy group significantly improved antimicrobial efficacy.

| Compound | Target Pathogen | MIC (μg/mL) | Notes |

|---|---|---|---|

| Similar Derivative A | Staphylococcus aureus | 0.25 | Effective against biofilm |

| Similar Derivative B | Escherichia coli | 0.30 | Enhanced by electron-donating groups |

Case Study 2: Antitumor Activity

In vitro assays demonstrated that related compounds exhibited cytotoxic effects on various cancer cell lines, including HT29 colon cancer cells. The presence of electron-donating groups was found to enhance cytotoxicity significantly.

| Activity Type | Cell Line | IC50 (μg/mL) | Notes |

|---|---|---|---|

| Antitumor | HT29 (Colon Cancer) | <1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | <1.61 | Enhanced by specific substitutions |

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorophenoxy Group

The 2-fluorophenoxy group participates in nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing effect of fluorine.

-

Kinetics : SNAr reactions proceed with a rate constant of in polar aprotic solvents.

-

Regioselectivity : Fluorine’s meta-directing nature favors substitution at the 4-position of the phenoxy ring .

Amide Bond Reactivity

The propanamide moiety undergoes hydrolysis and condensation reactions:

Hydrolysis

Condensation

Reacts with aldehydes (e.g., formaldehyde) under Dean-Stark conditions to form imine derivatives :

Heterocyclic Ring Functionalization

The thiophene and pyridine rings exhibit distinct reactivity:

Thiophene Sulfur Oxidation

-

Oxidizing agents (mCPBA, H2O2): Forms sulfoxide () or sulfone () derivatives .

Oxidant Product Yield mCPBA Sulfoxide 78% H2O2/AcOH Sulfone 65%

Pyridine Methylation

Photochemical and Thermal Stability

-

Photodegradation : UV light (254 nm) induces C-F bond cleavage () .

-

Thermal decomposition : Degrades above 200°C via retro-amide pathways .

Catalytic Cross-Coupling Reactions

The thiophene and pyridine rings enable Pd-catalyzed couplings:

| Reaction | Catalyst System | Application |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Biaryl synthesis for drug analogs |

| Buchwald-Hartwig | Pd2(dba)3, XPhos | N-arylation of the propanamide nitrogen |

Biological Reactivity Insights

While not a direct chemical reaction, the compound’s interaction with cytochrome P450 enzymes involves oxidation at the thiophene sulfur, forming reactive metabolites . This correlates with its time-dependent inhibition (TDI) potential in pharmacological studies .

Computational Reactivity Predictions

DFT calculations (B97X-D/6-311+G**) highlight:

Comparison with Similar Compounds

Key Observations :

- Substituent Impact on Yield : Cycloalkyl ether derivatives (e.g., cyclopentylmethoxy in ) exhibit moderate yields (70–84%), suggesting steric hindrance during synthesis. The target compound’s thiophene-pyridine group may require optimized coupling conditions to achieve comparable yields.

- Melting Points: Fluorinated and sulfonamide-containing analogs (e.g., compound 23 in ) show higher melting points (136–139°C) due to strong intermolecular interactions (e.g., hydrogen bonding).

Physicochemical and Metabolic Properties

- Lipophilicity : The thiophene-pyridine group increases lipophilicity (predicted logP ~3.5) compared to sulfonamide derivatives (logP ~2.8 in ), which may enhance blood-brain barrier permeability.

- Metabolic Stability: Fluorine atoms in the 2-fluorophenoxy group likely block oxidative metabolism, extending half-life relative to non-fluorinated analogs (e.g., compound 6g in ). However, the thiophene ring may introduce susceptibility to CYP450-mediated oxidation.

Q & A

Q. What are the optimal synthetic routes for 2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide, and how can intermediate stability be ensured?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the fluorophenoxy propanamide backbone via coupling reactions under anhydrous conditions (e.g., using carbodiimide coupling agents).

- Step 2 : Functionalization of the pyridine-thiophene moiety through nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura for thiophene integration).

- Intermediate Stability : Control reaction temperature (e.g., 0–5°C for acid-sensitive intermediates) and use stabilizing agents like dry THF or DMF. Monitor intermediates via TLC or HPLC to prevent degradation .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

A combination of methods is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., distinguishing thiophene C-H couplings at δ 6.8–7.2 ppm).

- HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., column: C18, gradient elution with acetonitrile/water).

- X-ray Crystallography : For unambiguous structural confirmation using programs like SHELXL .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

Discrepancies may arise from assay variability or impurity profiles. Methodological solutions include:

- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK293 or HepG2) and validate protocols via positive controls (e.g., reference inhibitors).

- Batch Analysis : Compare bioactivity across synthetically distinct batches to isolate impurity effects (e.g., residual solvents altering IC50 values).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, controlling for variables like concentration ranges .

Q. What computational strategies are employed to predict the binding modes of this compound with biological targets?

Advanced in silico approaches include:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs). Focus on hydrogen bonding between the propanamide carbonyl and active-site residues.

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., using GROMACS).

- QSAR Modeling : Corrogate substituent effects (e.g., fluorophenoxy vs. chlorophenoxy) on bioactivity .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s pharmacological profile?

Key strategies involve:

- Analog Synthesis : Modify the thiophene-pyridine core (e.g., replace thiophene with furan) or vary the fluorophenoxy group (e.g., ortho vs. para substitution).

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 models).

- Toxicity Screening : Use zebrafish embryos or 3D organoids to evaluate off-target effects .

Methodological Challenges and Solutions

Q. What strategies mitigate crystallization challenges during X-ray structure determination of this compound?

- Crystallization Conditions : Screen solvents (e.g., ethyl acetate/hexane mixtures) and employ vapor diffusion methods.

- Cryoprotection : Use glycerol (20% v/v) to prevent ice formation during data collection.

- Data Refinement : Apply SHELXL for high-resolution refinement, addressing issues like twinning or disorder .

Q. How should researchers address discrepancies in enzymatic inhibition data caused by assay interference?

- Control Experiments : Include vehicle-only controls and pre-treat samples with chelating agents (e.g., EDTA) to rule out metal ion interference.

- Orthogonal Assays : Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.